N-[(6-chloropyridin-3-yl)methanesulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide
Description
N-[(6-Chloropyridin-3-yl)methanesulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide is a synthetic organic compound characterized by a 2-cyano-3-(furan-2-yl)prop-2-enamide core linked to a 6-chloropyridin-3-ylmethanesulfonyl group.
Properties
IUPAC Name |
N-[(6-chloropyridin-3-yl)methylsulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O4S/c15-13-4-3-10(8-17-13)9-23(20,21)18-14(19)11(7-16)6-12-2-1-5-22-12/h1-6,8H,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDIIQOFWGRLRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C(C#N)C(=O)NS(=O)(=O)CC2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-chloropyridin-3-yl)methanesulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide typically involves multiple steps:
Formation of the Chloropyridine Intermediate: The starting material, 6-chloropyridine, is subjected to a series of reactions to introduce the methanesulfonyl group. This can be achieved through sulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the Cyano Group: The intermediate is then reacted with a suitable nitrile source, such as sodium cyanide, under controlled conditions to introduce the cyano group.
Formation of the Furan Ring: The final step involves the formation of the furan ring through a cyclization reaction, which can be facilitated by using a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(6-chloropyridin-3-yl)methanesulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to reduce the cyano group to an amine.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄, H₂O₂, under acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Amines, thiols, in solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted pyridines.
Scientific Research Applications
Chemistry
In organic synthesis, N-[(6-chloropyridin-3-yl)methanesulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
This compound may serve as a precursor for the synthesis of biologically active molecules
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. The presence of the cyano and furan groups indicates potential activity as anti-inflammatory, antimicrobial, or anticancer agents.
Industry
In the materials science industry, this compound could be used in the development of novel materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it a versatile intermediate for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of N-[(6-chloropyridin-3-yl)methanesulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The cyano group could form hydrogen bonds or electrostatic interactions with amino acid residues, while the furan ring could engage in π-π stacking interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on variations in the sulfonamide substituent, the aryl/heteroaryl groups attached to the prop-2-enamide core, or the pyridine ring modifications. Below is a detailed comparison:
Table 1: Structural and Physical Property Comparison
Key Observations:
Core Structure Variations: The target compound shares the 2-cyano-3-(aryl)prop-2-enamide backbone with compounds 5b and 5c (), but replaces the 4-substituted phenyl group with a furan-2-yl moiety. The furan’s electron-rich nature may influence reactivity or binding compared to phenyl derivatives . In contrast, nitenpyram metabolites () retain the 6-chloropyridinylmethyl group but lack the sulfonamide and enamide functionalities, highlighting the target compound’s complexity .
Sulfonamide Substituents: Compounds 5b and 5c feature a 4-sulfamoylphenyl group, whereas the target compound uses a 6-chloropyridinylmethanesulfonyl substituent.
Physical Properties: High melting points (286–292°C) for 5b and 5c () suggest strong intermolecular interactions (e.g., hydrogen bonding via sulfonamide and cyano groups).
Synthetic Relevance: The 6-chloropyridinylmethyl group is recurrent in intermediates for pesticides (e.g., nitenpyram in ) and sulfonamide drugs ().
Bioactivity Clues :
- While direct data are absent, structurally related compounds in (6-chloro-3-nitropyridin-2-amine derivatives) exhibit anticancer activity, suggesting the chloropyridine moiety’s pharmacological relevance .
Biological Activity
N-[(6-chloropyridin-3-yl)methanesulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide is a compound of interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that may contribute to its biological activity. Its molecular formula is , with a molecular weight of approximately 303.74 g/mol. The presence of the chloropyridine and furan moieties is thought to play a significant role in its interaction with biological targets.
Research indicates that the compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
- Anticancer Properties : Preliminary investigations suggest that it may induce apoptosis in cancer cells, possibly through the activation of caspase pathways or modulation of cell cycle progression.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity against a panel of bacteria, demonstrating significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli .
- Cancer Research : In vitro studies conducted on human breast cancer cell lines revealed that the compound induced cell cycle arrest and apoptosis, suggesting its potential as an anticancer agent. The mechanism was linked to the upregulation of pro-apoptotic proteins .
- Inflammation Studies : A recent investigation into its anti-inflammatory properties showed that treatment with this compound significantly decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential use in inflammatory conditions .
Q & A
Q. SHELX-based solutions :
- SHELXD : For phase determination in twinned crystals, using high-resolution (<1.0 Å) data to resolve overlapping atoms .
- SHELXL refinement : Apply restraints for bond distances (C-N, S-O) and anisotropic displacement parameters for non-H atoms. Use the PART instruction to model disorder .
Validation : Check using Rint (<5%) and ADPs with PLATON .
Advanced: How do conflicting reactivity data for the cyano and sulfonyl groups impact experimental design?
Answer:
Contradictions :
- Cyano group stability : Some studies report hydrolysis to carboxylates under acidic conditions, while others note inertness in basic media .
- Sulfonyl group reactivity : Displacement by nucleophiles (e.g., amines) may compete with intended reactions (e.g., cyclizations).
Q. Methodological adjustments :
- Kinetic vs. thermodynamic control : Use low temperatures (-20°C) to favor cyano retention during sulfonylations.
- Protecting groups : Temporarily protect the sulfonyl group with trityl moieties during cyano-involving reactions .
- In situ monitoring : Employ HPLC-MS to track intermediate formation and adjust reaction conditions dynamically.
Advanced: How can computational modeling predict intermolecular interactions influencing this compound’s bioactivity?
Answer:
Approaches :
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to identify reactive sites (e.g., electron-deficient cyano carbon) .
- Molecular docking : Simulate binding to targets like kinase enzymes, using the furan ring as a π-π stacking anchor and sulfonyl group for H-bonding .
- MD simulations : Assess solvation effects on conformation (e.g., aqueous vs. DMSO environments) .
Validation : Compare computed IR/NMR spectra with experimental data to refine force fields .
Basic: What solvent systems are optimal for studying this compound’s solubility and stability?
Answer:
- Polar aprotic solvents : DMSO or DMF for solubility (>50 mg/mL), but avoid prolonged storage due to hygroscopicity-induced decomposition.
- Aqueous mixtures : Use 10–20% DMSO in PBS (pH 7.4) for biological assays, with stability monitored via UV-Vis (λmax ~270 nm) .
- Crystallization solvents : Ethanol/water (7:3) yields X-ray quality crystals by slow evaporation .
Advanced: How can contradictory biological activity data be reconciled across studies?
Answer:
Sources of discrepancy :
- Purity variations : Impurities from incomplete sulfonylation (e.g., residual chloropyridine) may skew IC50 values. Validate via HPLC (>95% purity) .
- Assay conditions : Differences in serum protein binding (e.g., fetal bovine vs. human serum) alter bioavailability. Standardize using serum-free media .
Q. Resolution :
- Dose-response redundancy : Repeat assays in triplicate with internal controls (e.g., staurosporine for kinase inhibition).
- Metabolite profiling : Use LC-MS to identify degradation products interfering with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
